5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
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Overview
Description
5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the pyrimidinyl core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylmethanol: Shares the fluorophenyl group but lacks the pyrimidinyl and methoxyphenyl groups.
2-Methoxyphenylpyrimidine: Contains the methoxyphenyl and pyrimidinyl groups but lacks the fluorophenyl group.
5-(2-Methoxyphenyl)pyrimidin-4-ylphenol: Similar structure but without the fluorophenyl group.
Uniqueness
5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to the combination of its fluorophenyl, methoxyphenyl, and pyrimidinyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-23-5-3-2-4-19(23)21-13-26-15-27-24(21)20-11-10-18(12-22(20)28)30-14-16-6-8-17(25)9-7-16/h2-13,15,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBGKWIUKPFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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